N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
Compounds with structures similar to “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide” are often used in the field of medicinal chemistry . They can be arranged in the interlayer space of certain compounds, such as zirconium sulfophenylphosphonate .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–C bond cleavage promoted by I2 and TBHP .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Scientific Research Applications
Synthesis and Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide and related compounds have been synthesized for their potential biological activities. The synthesis of novel N-sulfonates incorporating pyridyl, quinolyl, and isoquinolyl functional groups aims to confer water solubility and anionic character to these molecules. Such modifications have been found to exhibit antimicrobial and antifungal activities, with specific compounds showing high activity against Gram-positive and Gram-negative bacteria as well as tested fungi. This demonstrates the potential of N-sulfonates in medicinal chemistry and drug discovery for combating microbial infections (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Chemical Transformations
The compound has been utilized in chemical syntheses, such as in the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. This process facilitates the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting its utility in creating complex organic molecules for various applications, including pharmaceuticals and materials science (Han, 2010).
Structural and Magnetic Properties
Research into the structural and magnetic properties of related complexes, such as nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, can provide insights into the potential applications of these compounds in materials science, especially in the development of molecular magnets and electronic materials. The synthesis and characterization of such complexes contribute to the understanding of their structural properties and the interactions that govern their magnetic behavior (Bhowmik et al., 2010).
Molecular Docking and Antiproliferative Activity
The design and synthesis of novel derivatives, incorporating the this compound moiety, have been explored for their antiproliferative activities. Through molecular docking studies, these compounds have been evaluated against specific biomolecular targets to assess their potential as cancer therapeutic agents. This underscores the importance of such compounds in drug design and development for cancer treatment (Bashandy et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .
Result of Action
Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYQEWUULZPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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